2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline
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Overview
Description
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline is a heterocyclic compound with the molecular formula C11H14N2O2S. This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline typically involves the reaction of 2-amino-2-oxazoline with p-methoxyphenylthiomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxazoline ring and the methoxyphenyl group allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxazoline ring.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but lacks the oxazoline ring.
Uniqueness
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline is unique due to the combination of the oxazoline ring and the methoxyphenyl group attached via a sulfur atom. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
50510-13-9 |
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Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2S/c1-14-8-2-4-10(5-3-8)16-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13) |
InChI Key |
HZTUFMXXIKGMQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CN=C(O2)N |
Origin of Product |
United States |
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